molecular formula C7H16ClNO B2616683 (R)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride CAS No. 816425-22-6

(R)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2616683
CAS No.: 816425-22-6
M. Wt: 165.66
InChI Key: KQOPQWJUWQBPPM-FYZOBXCZSA-N
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Description

®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride is a chiral compound that features a pyrrolidine ring attached to a propanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

    Attachment of the Propanol Group: The propanol group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the propanol moiety.

    Resolution of Enantiomers: The chiral center in the compound necessitates the resolution of enantiomers to obtain the desired ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of ®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce intermediates.

    Crystallization: To purify the final product and separate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolidines.

Scientific Research Applications

®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the propanol group.

    Prolinol: Another chiral compound with a similar structure but different functional groups.

    Pyrrolidin-2-one: A related compound with a ketone group instead of the alcohol group.

Uniqueness

®-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride is unique due to its specific chiral center and the combination of the pyrrolidine ring with the propanol group. This structure imparts distinct biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-4-3-5-8-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPQWJUWQBPPM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474317-28-7
Record name 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride
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